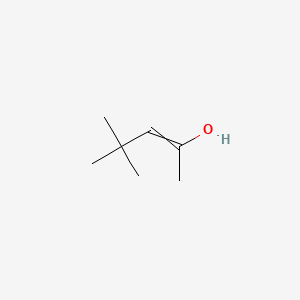![molecular formula C26H27N3O4 B13809738 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide CAS No. 499105-02-1](/img/structure/B13809738.png)
2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate Amide: The initial step involves the reaction of 4-methoxybenzoic acid with an appropriate amine to form the intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 3-methylphenylamine under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(4-Chlorobenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide
- **2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-chlorophenyl)amino]-1-oxo-2-butanyl}benzamide
- **2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-ethyl}benzamide
Uniqueness
The uniqueness of 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy and amide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
499105-02-1 |
|---|---|
Fórmula molecular |
C26H27N3O4 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
2-[(4-methoxybenzoyl)amino]-N-[1-(3-methylanilino)-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-4-22(26(32)27-19-9-7-8-17(2)16-19)28-25(31)21-10-5-6-11-23(21)29-24(30)18-12-14-20(33-3)15-13-18/h5-16,22H,4H2,1-3H3,(H,27,32)(H,28,31)(H,29,30) |
Clave InChI |
YDDKNAMCSDQSOB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=CC=CC(=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
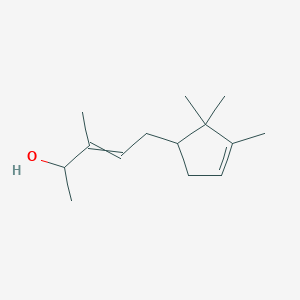
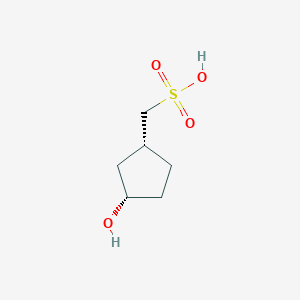
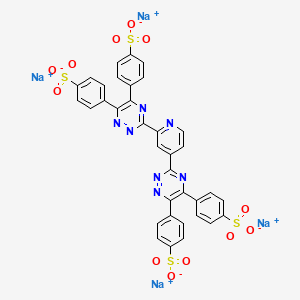
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)
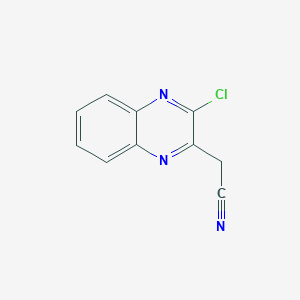
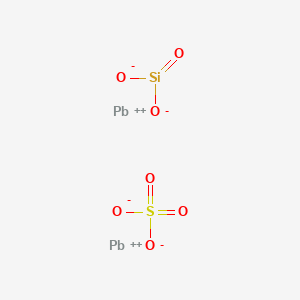
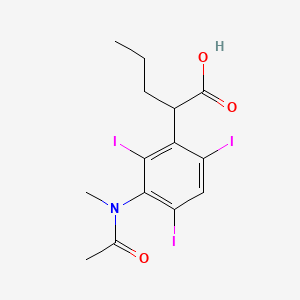
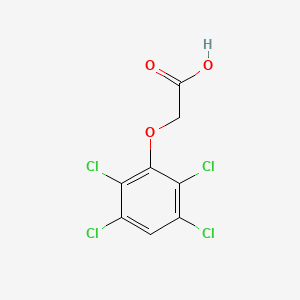
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea](/img/structure/B13809723.png)
